N~1~,N~2~-DI(1,3-BENZOTHIAZOL-2-YL)ETHANEDIAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-DI(1,3-BENZOTHIAZOL-2-YL)ETHANEDIAMIDE is a compound that features two benzothiazole groups attached to an ethanediamide backbone. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and industrial applications .
Mechanism of Action
Future Directions
Preparation Methods
The synthesis of N1,N~2~-DI(1,3-BENZOTHIAZOL-2-YL)ETHANEDIAMIDE can be achieved through various synthetic pathways. One common method involves the amide coupling reaction between 2-aminobenzothiazole and ethanediamide using coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA) in a suitable solvent such as dichloroethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
N~1~,N~2~-DI(1,3-BENZOTHIAZOL-2-YL)ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions
Scientific Research Applications
N~1~,N~2~-DI(1,3-BENZOTHIAZOL-2-YL)ETHANEDIAMIDE has a wide range of scientific research applications:
Comparison with Similar Compounds
N~1~,N~2~-DI(1,3-BENZOTHIAZOL-2-YL)ETHANEDIAMIDE can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial and antifungal properties.
Benzothiazole-2-thiol: Used as a rubber accelerator and in the synthesis of other benzothiazole derivatives.
N,N’-DI(1,3-BENZOTHIAZOL-2-YL)IMIDOFORMAMIDE: Similar in structure but with different functional groups, leading to varied applications. The uniqueness of N1,N~2~-DI(1,3-BENZOTHIAZOL-2-YL)ETHANEDIAMIDE lies in its dual benzothiazole groups, which enhance its biological activity and make it a versatile compound for various applications
Properties
IUPAC Name |
N,N'-bis(1,3-benzothiazol-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2S2/c21-13(19-15-17-9-5-1-3-7-11(9)23-15)14(22)20-16-18-10-6-2-4-8-12(10)24-16/h1-8H,(H,17,19,21)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRNHPCAFHIKTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.